molecular formula C52H58N6O4 B1671218 艾米康 CAS No. 1422423-23-1

艾米康

货号 B1671218
CAS 编号: 1422423-23-1
分子量: 831.1 g/mol
InChI 键: VRQVIIJBMWLLKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emicoron is a benzo[ghi]perylen-diimide . It was synthesized for the first time in 2012 . Emicoron has shown to have in vivo antitumor activities that interfere with tumor growth and development using a multi-target mechanism of action .


Synthesis Analysis

Emicoron was synthesized through a linear synthesis that comprised five steps . The first step is the most important and involves the bromination of the perylene-3,4:9,10-tetracarboxylic dianhydride to produce two regioisomers that are dibromoderivates of the initial anhydride . The modification of the reaction conditions of two previously yield-limiting steps of the synthesis of Emicoron led to an increase in the global yield and avoided the use, in one case, of problematic solvents .


Molecular Structure Analysis

Emicoron is a polyaromatic compound constituted by a benzo[ghi]perylenic core that presents two ethyl-piperidine chains on the major axis, together with one ethyl-piperidine chain and one piperidine chain on the minor axis .


Chemical Reactions Analysis

The provided modifications in the synthesis of Emicoron, which involved the reaction times, the reaction conditions, and the work-up procedures, allowed the global yield of the process to be increased from 28% to about 40% .

科学研究应用

结直肠癌中的抗肿瘤功效

艾米康在癌症治疗领域,尤其是结直肠癌方面显示出巨大的潜力。研究强调了其作为 G 四链体 (G4) 配体的作用,对 G4 结构表现出高于双链 DNA 的选择性。这种选择性导致端粒损伤和转化细胞和肿瘤细胞中细胞增殖的抑制。值得注意的是,艾米康在人类结直肠癌的晚期模型中显示出显着的抗肿瘤作用,表明有希望的临床结果。它在小鼠中耐受性良好,没有报道的不良反应,并表现出显着的治疗效果,例如抑制肿瘤生长和减少肿瘤细胞向各个器官的扩散。艾米康抗肿瘤活性的关键因素包括激活 DNA 损伤,以及损害增殖和血管生成 (Porru 等人,2015 年)

增强化疗疗效

进一步的研究表明,艾米康可以增强结直肠癌标准化疗的疗效。已经观察到它与 SN-38、5-氟尿嘧啶和奥沙利铂等化疗药物有效协同作用,特别是在以特定顺序给药时。这种协同作用导致更明显的抗肿瘤作用,有助于提高动物模型的总体存活率。这些发现表明将艾米康整合到标准化疗方案中是一种有价值的策略 (Porru 等人,2016 年)

癌细胞中的基因和蛋白质表达

艾米康的有效性延伸至其对癌细胞中基因和蛋白质表达的影响。研究表明其对 c-MYC 和 BCL-2 等关键癌症相关基因启动子区域中的 G4 结构具有很高的结合能力。这种结合能力具有重要的生化效应,因为发现用艾米康进行治疗可以有效降低人类黑色素瘤细胞系中这些基因的 mRNA 和蛋白质水平。这将艾米康定位为一种多靶点治疗剂,通过调节基因表达影响各种肿瘤相关通路,包括细胞增殖和凋亡 (Micheli 等人,2016 年)

合成和优化

艾米康的合成已经过修改以提高其产率和效率。合成方案的变化,包括反应时间、条件和后处理程序,已将艾米康的总产率从 28% 提高到约 40%。这些改进对于产生更多数量的艾米康以进行进一步的临床前研究非常重要,表明正在进行的努力使其生产更适用于广泛的研究和潜在的临床应用 (Pitorri 等人,2018 年)

临床前特征和多模式作用

艾米康具有有希望的临床前特征,单独或与其他化疗药物联合使用时均表现出显着的抗肿瘤活性。它代表了一类新的多模式抗肿瘤药物,能够影响参与不同信号通路的多个靶点。这种多靶点能力简化了治疗方式并增强了对癌细胞的选择性,使其成为癌症治疗进一步开发的重要候选者 (Porru 等人,2017 年)

安全和危害

Emicoron was well tolerated in mice, as no adverse effects were reported, and a low ratio of sensitivity across human and mouse bone marrow cells was observed, indicating a good potential for reaching similar blood levels in humans .

未来方向

The modification of the synthesis of Emicoron may represent a new way of obtaining Emicoron at higher amounts for medicinal purposes . Further studies of Emicoron-based combination treatments are warranted due to its unprecedented antitumor activity .

属性

IUPAC Name

6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVIIJBMWLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H58N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emicoron

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicoron
Reactant of Route 2
Reactant of Route 2
Emicoron
Reactant of Route 3
Reactant of Route 3
Emicoron
Reactant of Route 4
Reactant of Route 4
Emicoron
Reactant of Route 5
Reactant of Route 5
Emicoron
Reactant of Route 6
Reactant of Route 6
Emicoron

Citations

For This Compound
78
Citations
M Porru, P Zizza, M Franceschin, C Leonetti… - … et Biophysica Acta (BBA …, 2017 - Elsevier
… EMICORON has been deeply characterized at both biophysical and biological levels, … Moreover, we showed that EMICORON inhibits telomerase activity in a dose-dependent manner, …
Number of citations: 21 www.sciencedirect.com
M Porru, S Artuso, E Salvati, A Bianco… - Molecular Cancer …, 2015 - AACR
… identified EMICORON as a novel … EMICORON on advanced models of human colon cancer that could adequately predict human clinical outcomes. Our results showed that EMICORON …
Number of citations: 32 aacrjournals.org
M Porru, S Artuso, L Pompili, C Caruso, A Bianco… - Cancer Research, 2016 - AACR
… followed by EMICORON resulted more … EMICORON is able to increase the potency of any single drug, provide a compelling argument to suggest that the integration of EMICORON …
Number of citations: 1 aacrjournals.org
M Pitorri, M Franceschin, I Serafini, A Ciccòla, C Frezza… - High-throughput, 2018 - mdpi.com
… steps in the usual protocol used for obtaining EMICORON. EMICORON is a benzo[ghi]perylen-… for recovering higher amounts of EMICORON to be used in further preclinical studies. …
Number of citations: 1 www.mdpi.com
A Bianco, M Franceschin, C Frezza… - Atti XXXVIII Convegno …, 2018 - iris.uniroma1.it
EMICORON is a compoud which was synthesized for the first time in our own laboratory in 20121, 2. From the chemical point of view, it is a benzo [ghi] perylen-diimmide presenting a …
Number of citations: 0 iris.uniroma1.it
M Franceschin, I Serafini, A Ciccòla, C Frezza… - 2018 - preprints.org
… steps to obtain EMICORON, with respect to the usual protocol, is reported. EMICORON is a … be more suitable in order to get larger amounts of EMICORON for further preclinical studies. …
Number of citations: 2 www.preprints.org
M Franceschin, A Rizzo, V Casagrande… - …, 2012 - Wiley Online Library
… Notably, the biological effects of EMICORON are more potent than those of the previously described perylene derivative (PPL3C), and more interestingly, EMICORON appears to be …
E Micheli, A Altieri, L Cianni, C Cingolani, S Iachettini… - Biochimie, 2016 - Elsevier
… and EMICORON to G4 … , EMICORON appeared the most effective compound in reducing the mRNA and protein levels of both genes. These results encourage to consider EMICORON …
Number of citations: 27 www.sciencedirect.com
L Pompili - 2019 - dspace.unitus.it
… • EMICORON potentiates the antitumor … EMICORON has a strong antitumor activity in three PDXs models of colorectal cancer ........................................................................... 68 • EMICORON …
Number of citations: 0 dspace.unitus.it
G Ortaggi, A Bianco, M Franceschin, A Biroccio… - 2014 - iris.uniroma1.it
Use of emicoron as selective inducers of damnage to telomere DNA … Use of emicoron as selective inducers of damnage to telomere DNA …
Number of citations: 0 iris.uniroma1.it

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。